Wang Resin

Overview

Description

Developed by Su-Sun Wang in 1973, this resin has become a cornerstone in peptide synthesis due to its compatibility with fluorenylmethoxycarbonyl (Fmoc) chemistry and its ability to facilitate the synthesis of peptides with high efficiency and purity . The resin is composed of polystyrene cross-linked with divinylbenzene, featuring an ester linkage attached to the phenolic hydroxyl group of the polystyrene .

Mechanism of Action

Target of Action

Wang Resin is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are crucial in various scientific and medical applications . The resin is compatible with Fmoc chemistry, which is a method used in the synthesis of peptides .

Mode of Action

This compound operates through a process known as solid-phase peptide synthesis (SPPS) . It has a unique chemical structure that allows for a streamlined attachment of amino acids, which is essential for fast and reliable synthesis . The resin is a polystyrene-based solid support that is cross-linked with divinylbenzene . Its defining feature is the presence of an ester linkage, which is attached to the phenolic hydroxyl group of the polystyrene . This linkage is the site where the first amino acid of the peptide chain is anchored .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis . The resin’s ester bond is robust enough to remain intact during the sequential addition of amino acids, yet it can be cleaved under mildly acidic conditions to release the finished peptide . This makes this compound highly efficient for synthesizing peptides with a wide range of complexities and lengths .

Result of Action

The result of this compound’s action is the synthesis of peptides, which are crucial in various scientific and medical applications . After mild cleavage with TFA, the peptide products have C-terminal acids, ensuring clean and precise synthesis .

Action Environment

The action environment of this compound is typically a laboratory or research facility . The resin excels in conditions where other resins might falter, making it especially valuable in complex peptide formations . The particle size of this compound significantly affects its performance in SPPS . Smaller resin particles have a higher surface area-to-volume ratio, which can improve swelling and enhance solvent penetration . Smaller particle size can also improve the diffusion of reagents into the resin beads .

Biochemical Analysis

Biochemical Properties

Wang Resin plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and biomolecules during the synthesis process. The ester linkage on this compound allows for the attachment of amino acids, facilitating the formation of peptide bonds. Enzymes such as dicyclohexylcarbodiimide (DCC) and 4-dimethylamino-pyridine (DMAP) are used to activate the first amino acid, while hydroxybenzotriazole (HOBt) is added to reduce racemization . These interactions ensure efficient and precise peptide synthesis.

Cellular Effects

This compound’s impact on cellular processes is primarily observed in the context of peptide synthesis. It influences cell function by enabling the production of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. The peptides synthesized using this compound can act as signaling molecules, influencing various cellular processes .

Molecular Mechanism

The mechanism of action of this compound involves the formation of peptide bonds through esterification. The first amino acid is attached to the resin using activating agents like DCC and DMAP. HOBt is added to minimize racemization. The resin’s ester linkage is stable enough to withstand the sequential addition of amino acids but can be cleaved under mildly acidic conditions to release the finished peptide . This process ensures the efficient synthesis of peptides with minimal side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The resin’s stability and degradation are influenced by factors such as solvent exposure and reaction conditions. Over extended periods, the resin may undergo degradation, affecting its ability to support peptide synthesis. Long-term studies have shown that this compound maintains its functionality for several cycles of peptide synthesis, but its efficiency may decrease with prolonged use .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound facilitates efficient peptide synthesis without adverse effects. At high doses, the resin may cause toxic or adverse effects, potentially impacting cellular function and overall health. Studies have shown that maintaining appropriate dosages is crucial to avoid toxicity and ensure the desired outcomes in peptide synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as DCC, DMAP, and HOBt, which facilitate the formation of peptide bonds. These interactions influence metabolic flux and metabolite levels, ensuring efficient peptide synthesis. The resin’s role in these pathways is critical for the production of peptides with desired properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The resin’s localization and accumulation are influenced by factors such as solvent exposure and reaction conditions. Proper transport and distribution are essential for the resin’s functionality in peptide synthesis .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where peptide synthesis occurs. The resin’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments. This localization ensures efficient peptide synthesis and minimizes side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Wang resin involves the esterification of polystyrene beads with p-alkoxybenzyl alcohol. The polystyrene beads are first cross-linked with divinylbenzene to provide mechanical stability and prevent disintegration during synthesis . The ester linkage is then formed by reacting the phenolic hydroxyl group of the polystyrene with p-alkoxybenzyl alcohol under acidic conditions .

Industrial Production Methods: In industrial settings, this compound is produced in large batches using automated reactors. The polystyrene beads are swelled in a suitable solvent, such as dichloromethane, and then reacted with p-alkoxybenzyl alcohol in the presence of a catalyst. The reaction mixture is stirred at a controlled temperature to ensure complete esterification. After the reaction, the resin is washed and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Wang resin primarily undergoes esterification and cleavage reactions. The ester linkage formed during the synthesis is stable under basic conditions but can be cleaved under mildly acidic conditions, such as treatment with trifluoroacetic acid (TFA) .

Common Reagents and Conditions:

Esterification: p-Alkoxybenzyl alcohol, polystyrene beads, acidic catalyst.

Cleavage: Trifluoroacetic acid (TFA), dichloromethane.

Major Products: The major product of the cleavage reaction is the peptide with a C-terminal acid, which is released from the resin under acidic conditions .

Scientific Research Applications

Wang resin is extensively used in various scientific research applications, including:

Chemistry:

Peptide Synthesis: this compound is the most widely used resin for solid-phase peptide synthesis, enabling the efficient and precise synthesis of peptides.

Solid-Phase Organic Synthesis: It is also used in the synthesis of small organic molecules, including ketones and pyrrolidine-2,4-diones.

Biology and Medicine:

Drug Discovery: Peptides synthesized using this compound are crucial in drug discovery and development, serving as potential therapeutic agents.

Biomolecular Research: The resin is used to synthesize peptide libraries for studying protein interactions and enzyme functions.

Industry:

Pharmaceutical Manufacturing: this compound is used in the large-scale production of peptide-based drugs.

Biotechnology: It is employed in the synthesis of bioconjugates and other biologically active molecules.

Comparison with Similar Compounds

Wang resin is compared with other resins used in solid-phase peptide synthesis, such as:

Merrifield Resin: Unlike this compound, Merrifield resin uses a chloromethyl group for anchoring peptides.

Rink Amide Resin: This resin is used for synthesizing peptides with C-terminal amides.

2-Chlorotrityl Chloride Resin: This resin offers milder cleavage conditions and reduces the risk of racemization during the first amino acid coupling.

Uniqueness of this compound: this compound’s unique combination of stability under basic conditions and cleavability under mildly acidic conditions makes it highly efficient for synthesizing peptides with a wide range of complexities and lengths . Its compatibility with Fmoc chemistry and ability to produce peptides with C-terminal acids further enhance its versatility and utility in peptide synthesis .

Properties

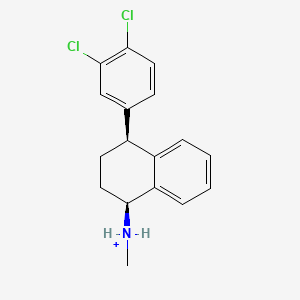

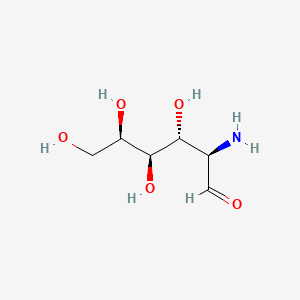

IUPAC Name |

[4-[(4-methylphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERFNHBZJXXFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942130 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201058-08-4 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[[(2,4-dichlorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2,2-dimethylpropanamide](/img/structure/B1223720.png)

![4-[3-(2,5-Dimethyl-1-pyrrolyl)-4-(1-pyrrolidinyl)phenyl]sulfonylmorpholine](/img/structure/B1223721.png)

![2-[[2-[(2-hydroxyphenyl)-oxomethoxy]-1-oxoethyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1223722.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1223723.png)

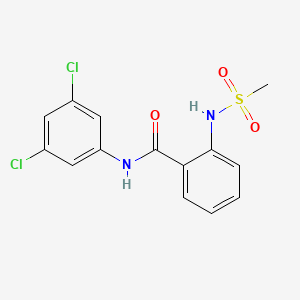

![N-(2,4-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1223725.png)

![2-[4-(2-hydroxyphenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223726.png)

![3,4-Dimethylthieno[2,3-b]thiophene](/img/structure/B1223736.png)

![5-bromo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furancarboxamide](/img/structure/B1223740.png)

![(E)-2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B1223742.png)